molecular formula C13H16N2NaO2 B609209 Mofebutazone sodium CAS No. 41468-34-2

Mofebutazone sodium

Cat. No.: B609209
CAS No.: 41468-34-2
M. Wt: 255.27 g/mol
InChI Key: XNLMJJFTAZARDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mofebutazone sodium involves the reaction of phenylhydrazine with butyl acetoacetate to form the intermediate compound, which is then cyclized to produce the final product . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of high-purity reactants. The final product is then purified through crystallization or other suitable methods to obtain the desired pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions

Mofebutazone sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidative and reductive derivatives, as well as substituted compounds that retain the core structure of this compound .

Scientific Research Applications

Mofebutazone sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mofebutazone sodium is unique in its specific inhibition of prostaglandin and leukotriene release, which distinguishes it from other NSAIDs that primarily target only the COX enzymes . This dual action makes it particularly effective in reducing inflammation and pain.

Properties

CAS No.

41468-34-2

Molecular Formula

C13H16N2NaO2

Molecular Weight

255.27 g/mol

IUPAC Name

sodium;4-butyl-1-phenylpyrazolidin-4-ide-3,5-dione

InChI

InChI=1S/C13H16N2O2.Na/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3,(H,14,16);

InChI Key

XNLMJJFTAZARDT-UHFFFAOYSA-N

SMILES

CCCC[C-]1C(=O)NN(C1=O)C2=CC=CC=C2.[Na+]

Canonical SMILES

CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mofebutazone sodium;  BRN 0213056;  BRN-0213056;  BRN0213056; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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